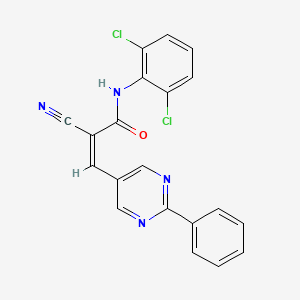

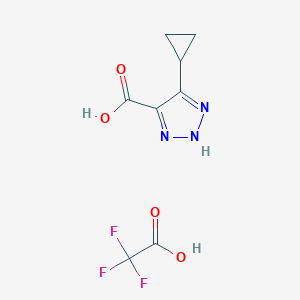

![molecular formula C15H15BrN4O2 B3007040 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2097932-17-5](/img/structure/B3007040.png)

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. The structure suggests the presence of a pyrrolidine ring, a common feature in many biologically active molecules, linked to a bromopyrimidinyl moiety through an ether linkage, and a phenyl group attached to the nitrogen atom of the pyrrolidine ring. This compound could potentially exhibit interesting biological activities or serve as a building block for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, a library of pyrimidine carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and involving amidation with aliphatic amines . Although the exact synthesis of "3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide" is not detailed, similar synthetic strategies could be employed, such as the use of bromopyrimidinyl halides in substitution reactions to introduce the ether linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The presence of a bromine atom in the compound of interest suggests that it could be amenable to structural analysis using similar methods, which would be valuable for understanding its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the bromopyrimidinyl and carboxamide groups. For example, the bromine atom could participate in further substitution reactions, potentially allowing for the introduction of additional functional groups or the formation of larger, more complex structures . The carboxamide moiety could engage in hydrogen bonding and other non-covalent interactions, which are often critical for the biological activity of a molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups and overall molecular architecture. The presence of the bromine atom would increase the molecular weight and could affect the compound's lipophilicity, which in turn influences its solubility and permeability across biological membranes . The pyrrolidine ring is a common feature in drugs and could impart favorable pharmacokinetic properties. The phenyl group could contribute to the compound's aromatic character and potential interactions with aromatic amino acids in biological targets.

科学的研究の応用

Heterocyclic Synthesis and Antimicrobial Activity

Compounds incorporating pyrimidine and pyrrolidine rings have been synthesized and evaluated for their antimicrobial properties. For example, Gad-Elkareem et al. (2011) explored the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing some compounds exhibited significant antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, revealing structure-activity relationships that could inform the development of compounds like 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide (Rahmouni et al., 2016).

Antiviral Potential

The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, with a structural motif similar to the query compound, was identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the therapeutic potential of pyrrolidine-carboxamide derivatives in antiviral research (Tamazyan et al., 2007).

Non-Classical Antifolates

The synthesis and antitumor studies of non-classical antifolates incorporating the pyrrolidine ring emphasize the importance of this motif in developing compounds with cytotoxic properties against various tumor cell lines, indicating the potential utility of similar compounds in cancer research (Huang et al., 2003).

Safety And Hazards

特性

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMZIBTUGGVKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)

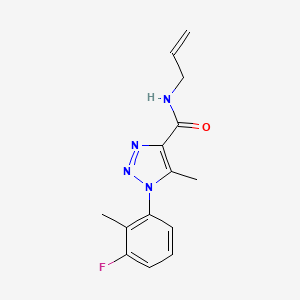

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)

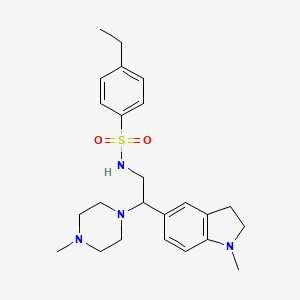

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

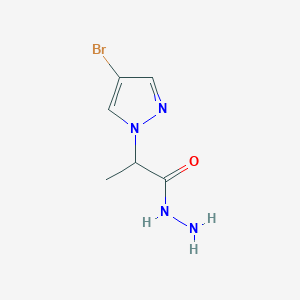

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)